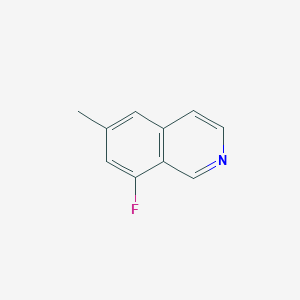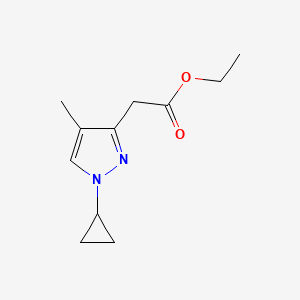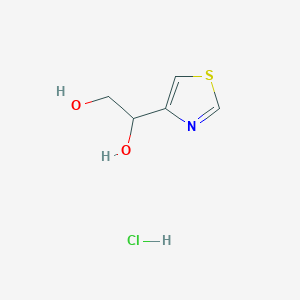![molecular formula C18H24Cl2N2S B6602259 N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride CAS No. 2172212-69-8](/img/structure/B6602259.png)
N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride” is a chemical compound with the CAS Number: 2172212-69-8 . It has a molecular weight of 371.37 . The compound is a powder and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(2-chloroethyl)-N2-(2-(((2,4-dimethylphenyl)thio)phenyl)ethane-1,2-diamine hydrochloride . The InChI code is 1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Fluorescent Compounds for Anti-tumor Effects
Researchers have synthesized fluorescent derivatives of melphalan (a chemotherapeutic agent) and other amino acids, including compounds structurally related to the chemical compound . These fluorescent compounds were tested for their anti-tumor effects against the Walker tumor 256 in rats. Such research demonstrates the potential use of this compound in creating fluorescent markers for cancer research and treatment evaluation (J. Everett, M. H. Baker, & F. Bergel, 1968).
Corrosion Inhibition
A study focused on a similar compound's efficacy as a corrosion inhibitor on mild steel surfaces in acidic environments. This research is crucial for developing new materials that resist corrosion, extending the lifespan of metal structures and components in harsh chemical environments (D. Daoud, T. Douadi, S. Issaadi, & S. Chafaa, 2014).
Antimicrobial Activity
Another area of research involves the synthesis and antimicrobial activity of compounds structurally related to N-{2-[(2-chloroethyl)amino]ethyl}-2-[(2,4-dimethylphenyl)sulfanyl]aniline hydrochloride. These studies focus on developing new antimicrobial agents to combat resistant strains of bacteria, showcasing the potential of such compounds in pharmaceutical applications (P. C. Jalihal, Suresh Sharabasappa, & B. Kilarimath, 2009).
Water-Soluble Hydrogen Donors
Research into the development of water-soluble hydrogen donors for the photometric determination of hydrogen peroxide includes derivatives of aniline compounds. These compounds are vital for analytical chemistry applications, especially in enzymatic assays and biochemical research (Katsumi Tamaoku, K. Ueno, Kayoko Akiura, & Y. Ohkura, 1982).
Metabolism of Alkylating Agents
Studies on the metabolism of 2-chloroethylarylamines, structurally related compounds, have provided insights into their biological breakdown and excretion. This research is crucial for understanding the pharmacokinetics and dynamics of potential therapeutic agents, contributing to the development of drugs with optimized efficacy and reduced toxicity (J. Roberts & G. P. Warwick, 1963).
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-chloroethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2S.ClH/c1-14-7-8-17(15(2)13-14)22-18-6-4-3-5-16(18)21-12-11-20-10-9-19;/h3-8,13,20-21H,9-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBZYGKPLJCUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2NCCNCCCl)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]thiophene-3-carboxylic acid](/img/structure/B6602181.png)


![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B6602194.png)
![{3-[(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl]-1,2,4-oxadiazol-5-yl}methanamine dihydrochloride](/img/structure/B6602199.png)
![tert-butyl 5-(aminomethyl)-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B6602201.png)
![methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate](/img/structure/B6602215.png)
![2-methoxy-3-azabicyclo[3.1.0]hex-2-ene](/img/structure/B6602225.png)





